

Addressing off-target effects of SB 235375 in experiments

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Compound of Interest

Compound Name: SB 235375

Cat. No.: B1680814

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Technical Support Center: SB 235375

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for using **SB 235375** in experiments. The information is designed to help address potential issues related to its selectivity and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is **SB 235375** and what is its primary target?

SB 235375 is a potent and selective antagonist of the human neurokinin-3 (hNK-3) receptor.^[1] It is a non-peptide small molecule that competitively blocks the binding of the endogenous ligand, neurokinin B (NKB), to the NK-3 receptor.

Q2: What are the known off-target effects of **SB 235375**?

SB 235375 is highly selective for the hNK-3 receptor. However, it does exhibit some measurable affinity for the neurokinin-2 (NK-2) receptor, albeit at a much lower potency.^[2] Its affinity for the neurokinin-1 (NK-1) receptor is negligible.^[2] At high concentrations, typically well above the K_i for the hNK-3 receptor, there is a potential for off-target effects mediated by the blockade of NK-2 receptors. A study showed that at a concentration of 1 μM , **SB 235375** had no effect on 68 other receptors, enzymes, and ion channels.^[2]

Q3: My experimental results are not what I expected. Could off-target effects be the cause?

While **SB 235375** is highly selective, unexpected results could potentially stem from off-target effects, especially if high concentrations of the compound are used. Consider the following:

- **Concentration:** Are you using the lowest effective concentration of **SB 235375** to achieve NK-3 receptor antagonism? High concentrations increase the likelihood of engaging the NK-2 receptor.
- **Cell/Tissue Type:** Does your experimental system express NK-2 receptors? If so, antagonism of these receptors could contribute to the observed phenotype.
- **Downstream Signaling:** Are the signaling pathways you are studying exclusively downstream of the NK-3 receptor, or could they be influenced by NK-2 receptor signaling?

Q4: How can I be sure that the observed effects in my experiment are due to NK-3 receptor antagonism?

To confirm that your results are due to the specific inhibition of the NK-3 receptor, consider the following control experiments:

- **Use a structurally different NK-3 receptor antagonist:** Replicating your key findings with another selective NK-3 receptor antagonist with a different chemical structure can strengthen the conclusion that the effect is on-target.
- **Rescue Experiment:** After treatment with **SB 235375**, try to rescue the phenotype by applying an NK-3 receptor agonist.
- **Genetic Knockdown/Knockout:** If possible, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the NK-3 receptor in your model system. The effect of **SB 235375** should be diminished or absent in these modified systems.
- **Control for NK-2 Receptor Effects:** If your system expresses NK-2 receptors, consider using an NK-2 receptor-selective agonist to see if it can reverse or modulate the effects of high concentrations of **SB 235375**.

Quantitative Data: Selectivity Profile of SB 235375

The following table summarizes the binding affinities and functional antagonist potencies of **SB 235375** for human neurokinin receptors.

Receptor	Ligand Binding Affinity (Ki)	Functional Antagonist Potency (Kb/pA2)
hNK-3	2.2 nM[2]	12 nM (Kb)[2]
hNK-2	209 nM[2]	Not explicitly reported, but antagonism is expected at higher concentrations.
hNK-1	> 100,000 nM[2]	Not applicable due to very low affinity.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol is to determine the binding affinity (Ki) of **SB 235375** for neurokinin receptors.

Materials:

- Cell membranes prepared from cells expressing the human NK-1, NK-2, or NK-3 receptor.
- Radiolabeled ligand (e.g., ^{125}I -[MePhe⁷]-NKB for hNK-3).
- **SB 235375**.
- Binding buffer.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of **SB 235375** in the binding buffer.

- Allow the binding to reach equilibrium.
- Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC_{50} value (the concentration of **SB 235375** that inhibits 50% of the specific binding of the radioligand).
- Convert the IC_{50} value to a K_i value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This protocol assesses the functional antagonist activity of **SB 235375** by measuring its ability to block agonist-induced intracellular calcium mobilization.

Materials:

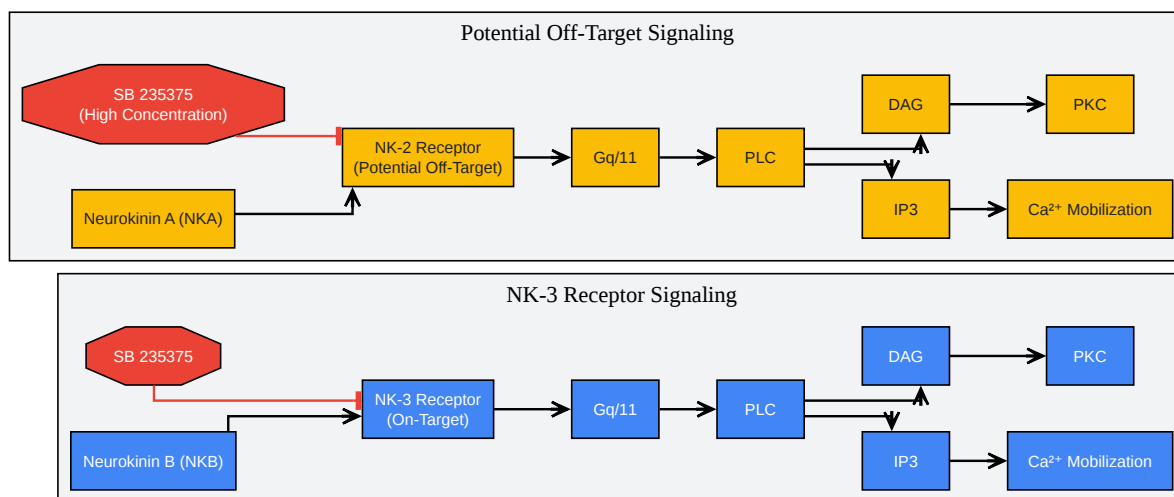
- HEK293 cells (or other suitable cell line) expressing the human NK-3 receptor.
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
- NK-3 receptor agonist (e.g., Neurokinin B).
- **SB 235375**.
- Assay buffer.
- Fluorometric imaging plate reader or microscope.

Procedure:

- Plate the cells in a multi-well plate and allow them to adhere.
- Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.

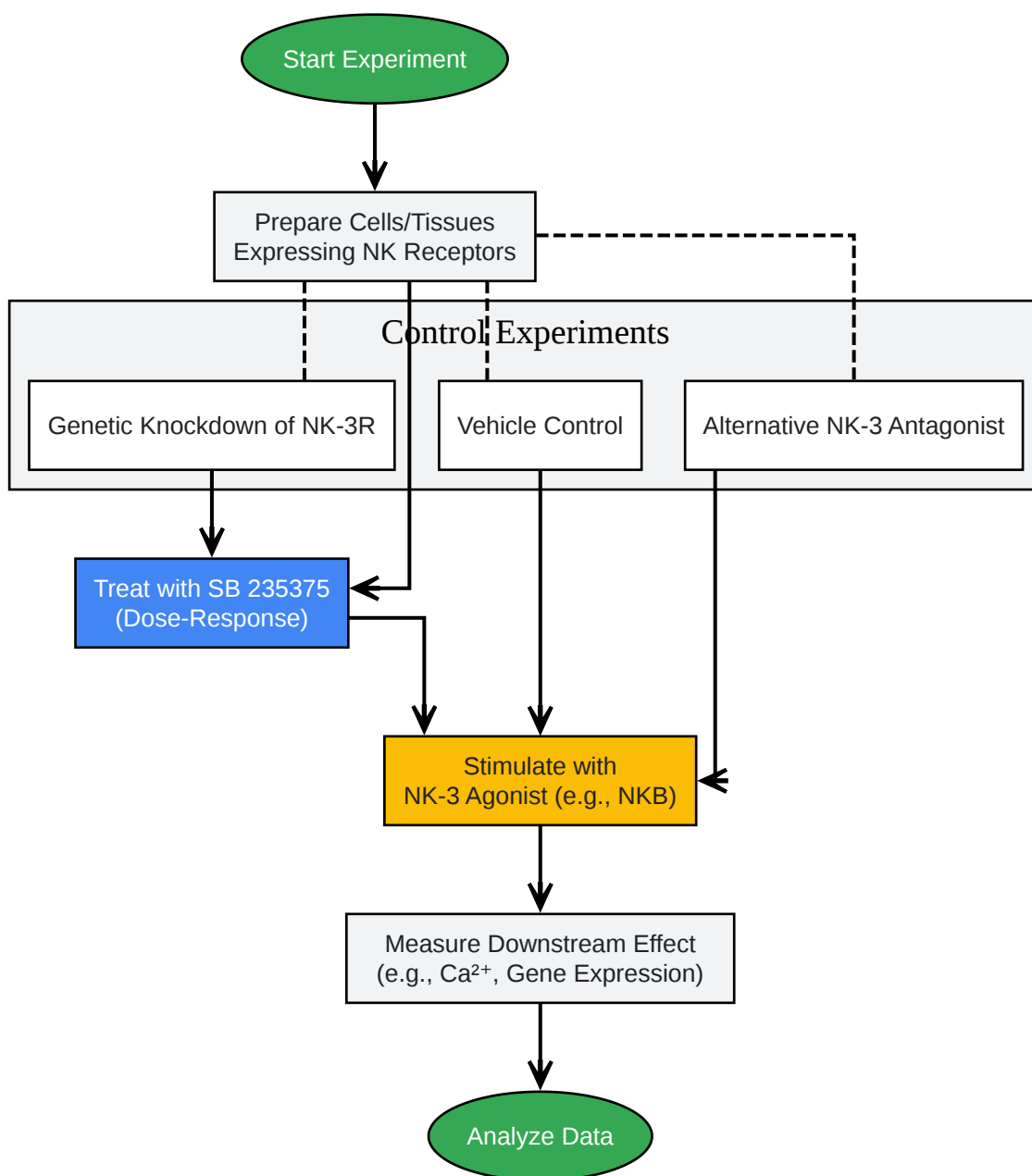
- Wash the cells to remove excess dye.
- Pre-incubate the cells with varying concentrations of **SB 235375** or vehicle control for a defined period.
- Stimulate the cells with a fixed concentration of the NK-3 receptor agonist.
- Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.
- Determine the concentration-response curve for **SB 235375**'s inhibition of the agonist-induced calcium response to calculate the IC_{50} or K_b value.

Visualizations



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Caption: On-target vs. potential off-target signaling pathways of **SB 235375**.



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Caption: Recommended experimental workflow for using **SB 235375** with controls.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonpeptide tachykinin receptor antagonists. III. SB 235375, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
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